Product packaging for Ethane-13C1(Cat. No.:CAS No. 6145-17-1)

Ethane-13C1

Cat. No.: B3029298
CAS No.: 6145-17-1
M. Wt: 31.062 g/mol
InChI Key: OTMSDBZUPAUEDD-OUBTZVSYSA-N
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Description

Ethane-13C1 is a stable isotope-labeled analog of ethane (C₂H₆) where one carbon atom is the carbon-13 ( 13 C) isotope. This compound is an essential standard in research, particularly for applications requiring precise tracking and quantification. A primary application is in spectroscopic analysis, such as 13 C Nuclear Magnetic Resonance ( 13 C NMR), where it serves as a critical tool for understanding molecular structure and symmetry . In 13 C NMR, the labeled carbon atom produces a distinct signal, allowing researchers to probe molecular environments and confirm chemical equivalence within molecules, which is fundamental in organic chemistry and materials science . In the field of geochemistry and energy research, this compound is invaluable for studying the origin and fate of natural gases. Researchers use it to investigate the genetic significance of carbon isotope curves (e.g., δ 13 C values) of methane, ethane, and propane in natural gas . This helps in understanding the depositional setting, organic matter input, thermal maturity, and secondary alteration processes like biodegradation or diffusion in subsurface environments . Furthermore, it plays a key role in pyrolysis experiments, where the cracking of crude oil into natural gas is simulated. The distinct isotopic signature of this compound allows for detailed analysis of reaction kinetics, product distributions, and the mechanisms of gaseous hydrocarbon formation under controlled conditions . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6 B3029298 Ethane-13C1 CAS No. 6145-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(113C)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6/c1-2/h1-2H3/i1+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMSDBZUPAUEDD-OUBTZVSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476559
Record name Ethane-13C1
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

31.062 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6145-17-1
Record name Ethane-13C1
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6145-17-1
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Synthetic Strategies and Isotopic Labeling Methodologies for Ethane 13c1

Controlled Isotopic Enrichment Techniques for Alkanes

Controlled isotopic enrichment of alkanes, including ethane (B1197151), primarily focuses on incorporating specific isotopes at desired abundances. While direct enrichment of pre-formed ethane is challenging due to its inert nature, indirect methods that build the molecule from isotopically enriched precursors are common. These techniques aim to achieve high isotopic purity, often exceeding 99 atom % ¹³C, ensuring that the signal from the labeled molecule is distinct and quantifiable.

The concept of "clumped isotopes," referring to molecules with multiple adjacent heavy isotopes (e.g., ¹³C-¹³C bonds), is also relevant in understanding isotopic distributions within ethane. Studies analyzing clumped isotopes in ethane can differentiate between biotic and abiotic formation pathways, as abiotic processes may exhibit distinct ¹³C-¹³C bonding patterns compared to biologically derived ethane researchgate.netresearchgate.net. These analyses require a thorough understanding of isotopic fractionation during synthesis and natural processes.

Precursor-Based Synthesis Approaches for Ethane-13C1

The most established routes for synthesizing this compound involve the use of ¹³C-enriched precursor molecules that can be transformed into ethane through well-defined chemical reactions. These methods leverage the availability of various ¹³C-labeled building blocks.

From Acetic Acid: Acetic acid (CH₃COOH) can serve as a precursor for ethane synthesis. If ¹³C-labeled acetic acid is used, for instance, ¹³CH₃COOH or CH₃¹³COOH, subsequent decarboxylation and reduction reactions can yield ¹³C-labeled ethane pnas.orgnih.gov. This approach is particularly relevant in geological contexts where acetic acid can be converted to hydrocarbons under hydrothermal conditions.

From Ethanol (B145695): Ethanol (CH₃CH₂OH) is another potential precursor. Pyrolysis or other decomposition pathways of isotopically labeled ethanol can lead to the formation of labeled ethane acs.orgresearchgate.net. Research into the metathesis of ¹³C-monolabeled ethane also implies that such labeled ethane can be synthesized, likely from labeled precursors like ethanol or methane (B114726) derivatives.

From Methane Derivatives: While not as directly detailed for this compound in the reviewed literature, methane (CH₄) is the simplest alkane and a common building block. The synthesis of ethane from ¹³C-labeled methane or methane derivatives is a conceivable pathway, though dimerization or coupling reactions would be required.

Commercial Synthesis: this compound is commercially available with high isotopic purity (e.g., 99 atom % ¹³C) and a specific CAS number (6145-17-1) sigmaaldrich.comchemicalbook.comisotope.com. This availability indicates that robust, albeit proprietary, synthesis routes are established by chemical suppliers, likely employing optimized precursor-based strategies.

Table 1: Commercial Availability of this compound

Product NameCAS NumberIsotopic Purity (¹³C)Typical Supplier Example
This compound6145-17-1≥ 99 atom %Cambridge Isotope Laboratories, Sigma-Aldrich
Ethane (1-¹³C)6145-17-1≥ 99 atom %Cambridge Isotope Laboratories

Emerging Methodologies for Site-Specific 13C Labeling

Site-specific labeling, where the ¹³C isotope is precisely placed on a particular carbon atom within the molecule (e.g., CH₃-¹³CH₃ versus ¹³CH₃-CH₃), offers enhanced precision in mechanistic studies. While the term "this compound" generally refers to ethane with one ¹³C atom, the specific position of this isotope can be critical for certain applications.

Controlled Precursor Design: The ability to synthesize site-specifically labeled precursors is fundamental. For example, if a synthesis route starts with a molecule where the carbon destined to become the second carbon of ethane is labeled, such as CH₃¹³CH₂OH (from labeled ethanol), then site-specific labeling of ethane can be achieved.

Metathesis Reactions: Research into the metathesis of "¹³C-monolabeled ethane" acs.org suggests that methods exist to produce ethane with a single ¹³C atom. However, these studies often focus on the statistical distribution of isotopomers, implying that achieving precise site-specific labeling (e.g., exclusively CH₃-¹³CH₃) may require carefully designed reaction conditions or precursors to avoid scrambling or statistical mixtures.

Advanced Analytical Techniques: The development of advanced NMR techniques, such as ¹³C-¹H NMR spectroscopy, allows for the characterization and confirmation of isotopic labeling and site-specific incorporation mdpi.comresearchgate.net. These techniques are essential for verifying the success of emerging labeling methodologies.

While direct reports of novel "emerging methodologies" specifically for site-specific labeling of ethane are not extensively detailed in the provided search results, the general trend in isotopic labeling research points towards increasingly sophisticated precursor synthesis and reaction control to achieve precise isotopic placement. The commercial availability of this compound (CAS 6145-17-1) implies standard synthesis routes are in place, but the development of methods for exclusive CH₃-¹³CH₃ or ¹³CH₃-CH₃ synthesis would represent an advancement in site-specific labeling.

Advanced Spectroscopic Characterization and Analytical Applications of Ethane 13c1

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethane-13C1 Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures and dynamics. For isotopically labeled compounds like this compound, NMR offers enhanced resolution and sensitivity, allowing for the observation of specific nuclear environments and interactions. The presence of the 13C nucleus (spin I = 1/2) significantly influences the NMR spectra of both carbon and proton nuclei through chemical shifts and spin-spin coupling.

13C NMR Chemical Shift Analysis in Enriched Ethane (B1197151)

The 13C NMR spectrum of ethane typically shows a single peak due to the equivalence of the two carbon atoms in the naturally abundant molecule docbrown.info. However, in this compound, where one carbon is enriched with the 13C isotope, the chemical environment around the labeled carbon is directly probed. The chemical shift of the 13C nucleus in this compound is expected to be in the aliphatic alkane region. For ethane (CH3CH3), the 13C chemical shift is typically around 8.5 ppm docbrown.info. The presence of the 13C nucleus itself can induce a secondary isotope effect on the chemical shift of nearby nuclei, including the 13C nucleus itself, though this effect is often subtle mdpi.com. Studies on isotopically enriched ethane have indicated that the 13C shielding values in isolated molecules can suggest visible secondary isotope effects due to the additional 13C atom mdpi.comnih.gov.

Proton (1H) NMR Spectroscopy with 13C Coupling in this compound

The proton NMR spectrum of this compound exhibits significant complexity due to spin-spin coupling with the adjacent 13C nucleus blogspot.com. In naturally abundant ethane, the 1H NMR spectrum is a simple singlet as all protons are equivalent and there is no significant coupling to the low natural abundance 13C docbrown.info. However, in this compound, the protons attached to the 13C-labeled carbon will be split into a doublet by the one-bond carbon-proton coupling (1JCH). Protons on the unlabeled carbon will also be coupled to the 13C nucleus via a two-bond coupling (2JCH), albeit typically weaker blogspot.com. Furthermore, the inequivalence between the methyl groups in the mono-13C isotopomer leads to complex splitting patterns, influenced by 1JCH, 2JCH, and the usual 3JHH couplings blogspot.com. The magnitude of the 1JCH coupling constant is a key parameter observed in these spectra.

Spin-Spin Coupling Constants (J-coupling) in this compound and Related Molecules

Spin-spin coupling constants (J-coupling) provide critical information about the connectivity and through-bond interactions between nuclei. In this compound, the most prominent coupling is the one-bond coupling between the 13C nucleus and its directly attached protons (1JCH). For sp3 hybridized carbons, the typical 1JCH coupling constant is in the range of 115-140 Hz rubingroup.orgucsd.edu. Research has shown that for ethane, the 1JCH value is approximately 125 Hz blogspot.com. The coupling between the two carbon atoms in ethane (1JCC) is also a significant parameter, typically around 35 Hz for saturated hydrocarbons mdpi.com. These one-bond couplings are generally found to be stable and largely independent of intermolecular interactions in the gas phase, indicating the robustness of the electronic structure of ethane mdpi.comnih.gov.

Gas-Phase NMR Studies of 13C-Enriched Ethane

Gas-phase NMR studies of this compound are crucial for understanding intrinsic molecular properties free from solvent effects mdpi.comnih.govmdpi.com. By varying the density of the gaseous sample, researchers can extrapolate NMR parameters to the zero-density limit, revealing the characteristics of isolated molecules mdpi.comnih.govmdpi.comresearchgate.net. Studies have shown that both chemical shifts and spin-spin couplings in gaseous this compound are linearly dependent on density mdpi.comnih.gov. The 13C chemical shielding, in particular, is observed to be more markedly dependent on intermolecular interactions compared to spin-spin couplings mdpi.comnih.gov. These investigations allow for the precise determination of parameters like 1JCH and 1JCC in isolated this compound molecules mdpi.comnih.gov.

Solid-State NMR Applications in Mechanistic Elucidation with 13C-Labeled Species

Solid-state NMR, especially with isotopic labeling, is a powerful tool for studying reaction mechanisms and molecular dynamics in solid matrices researchgate.netuniversiteitleiden.nlmit.edu. While specific studies on this compound in solid-state mechanistic elucidation are less common in the provided search results compared to solution or gas-phase studies, the principle applies. 13C labeling is extensively used to track the fate of specific carbon atoms during chemical transformations, polymerization, or degradation processes researchgate.netuniversiteitleiden.nl. For instance, solid-state 13C NMR has been employed to understand vulcanization mechanisms in polymers by labeling specific sites, allowing for quantitative determination of reaction conversions researchgate.netuniversiteitleiden.nl. In principle, this compound could be used to study reactions involving ethane in the solid state, such as catalytic processes or phase transitions, by monitoring the spectral changes of the labeled carbon.

Density-Dependent NMR Shielding Investigations

Density-dependent NMR shielding investigations, primarily conducted in the gas phase, provide insights into intermolecular interactions and their influence on nuclear magnetic shielding mdpi.comnih.govmdpi.comresearchgate.netznaturforsch.com. For this compound, studies have systematically measured 1H and 13C NMR spectra as a function of gas density mdpi.comnih.gov. These experiments reveal that chemical shifts (and thus shielding) are sensitive to the surrounding molecular environment, with changes observed as density varies mdpi.comnih.gov. For example, proton shielding in this compound can change by approximately 0.02 ppm over a range of densities, corresponding to about 10 Hz in the 1H NMR spectrum mdpi.com. These studies contribute to a deeper understanding of how molecular collisions and interactions affect nuclear magnetic shielding, allowing for the determination of shielding parameters for isolated molecules through extrapolation mdpi.comnih.gov.

Compound List:

Ethane

this compound

Ethylene (B1197577)

Ethylene-13C2

Methane (B114726)

Tetramethylsilane (B1202638) (TMS)

Xenon

Carbon Dioxide

Carbon Tetrachloride

Acetonitrile

Acetone

Chloroform

Dichloromethane

Dimethyl Sulfoxide

Pyridine

Fluoride anion

1,1-dinitroethane (B1361779)

Trinitromethane

2-ethylidene-norbornane (ENB)

2-ethylidene-norbornane (ENBH)

Polydiene rubbers

Ethylene-propylene-diene elastomers (EPDM)

Halocarbons

Chlorofluorocarbons

Hydrochlorofluorocarbons

Methyl methacrylate (B99206) (MMA)

Acrylonitrile (A)

1-phenylethyl radical

2-(4-phenylpentanenitrile) radical

Thieno[2,3-b]pyridines

Thieno[3,2-b]pyridines

N-oxides

Saccharides

Aldohexopyranoses

Methyl aldopyranosides

Methyl β-d-galactopyranosyl-(1→4)-β-d-glucopyranoside (methyl β-lactoside)

N-acetyl group

Pyrochlores

Secondary Isotope Effects on NMR Shielding in 13C-Enriched Ethane

The presence of heavier isotopes, such as 13C, within a molecule can subtly influence the NMR chemical shifts of neighboring nuclei or even the nucleus bearing the isotope itself. These phenomena are known as isotope effects. Specifically, secondary isotope effects on NMR shielding occur when the isotopic substitution is not on the atom directly observed but on an adjacent atom. For 13C-enriched ethane, studies have quantified these effects.

Research indicates that the substitution of a 12C atom with a 13C atom in ethane leads to a measurable secondary isotope effect on the carbon shielding. For ethane, the secondary isotope effect on carbon shielding, denoted as 1Δ(13C/12C), has been estimated to be approximately +0.25 ppm tdl.org. This positive value signifies an increase in NMR shielding at the carbon nucleus due to the presence of the heavier isotope. Generally, molecules with heavier isotopes tend to exhibit increased NMR shielding tdl.orgresearchgate.net. These shifts arise from changes in the zero-point vibrational energies of the molecule, which in turn affect the electronic environment around the nucleus researchgate.netaip.org. While these effects are often small, they are detectable with high-resolution NMR spectroscopy and can provide valuable information about molecular structure and dynamics.

Data Table: Secondary Isotope Effect on 13C Shielding in Ethane

Isotope SubstitutionObserved NucleusSecondary Isotope Effect (1Δ)Reference
13C/12C13C+0.25 ppm tdl.org

Mass Spectrometry (MS) of this compound and its Derivatives

Mass spectrometry offers a suite of powerful techniques for analyzing the isotopic composition of molecules like ethane. These methods exploit the mass differences between isotopes to identify, quantify, and characterize molecules based on their elemental and isotopic makeup.

High-Resolution Mass Spectrometry for 13C Detection

High-resolution mass spectrometry (HRMS) is capable of distinguishing between molecules with very similar mass-to-charge ratios, making it ideal for detecting and quantifying specific isotopologues. The 13C-13C isotopologue of ethane (13C2H6) has been successfully measured using HRMS researchgate.net. This capability is essential for analyzing "clumped isotopes," where adjacent atoms within a molecule are both heavy isotopes. HRMS allows for the direct detection of these specific isotopologues, providing detailed information about the isotopic distribution within ethane molecules caltech.eduresearchgate.net.

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Composition

Data Table: Bulk Isotopic Composition of Ethane (Representative Values)

AnalyteIsotope Ratio MeasuredTypical Value (‰ VPDB)MethodReference(s)
Ethaneδ13C-28.4 to -28.6IRMS copernicus.org
Ethaneδ13C-37.6 to -41.9GC-IRMS researchgate.net

Clumped Isotope Analysis of Ethane (Δ13C13C)

Clumped isotope analysis focuses on the abundance of molecules where two adjacent atoms are heavy isotopes, such as the 13C-13C bond in ethane. This analysis is particularly sensitive to the temperature of formation and the kinetic pathways involved in molecular synthesis tdl.orgresearchgate.netresearchgate.net. Ethane molecules with a 13C-13C bond (13C2H6) can be measured using HRMS researchgate.net. Studies have shown that abiotic ethane exhibits distinctively low 13C-13C abundances (negative Δ13C13C values) compared to thermogenic ethane, which tends to have relatively high Δ13C13C values tdl.orgresearchgate.net. These differences are attributed to kinetic isotope effects during C-C bond formation tdl.orgifremer.fr. The intrinsic kinetic clumped-isotope effect for ethane formation from methyl radicals, for example, has been estimated to yield a Δ13C13C value of -0.52‰ tdl.org.

Compound-Specific Isotope Analysis (CSIA) using this compound

Compound-Specific Isotope Analysis (CSIA) involves the isotopic analysis of individual compounds within a mixture. For ethane, CSIA, often coupled with gas chromatography (GC) and IRMS (GC-IRMS), is invaluable for tracing origins, understanding environmental fate, and identifying reaction mechanisms researchgate.netitrcweb.orgresearchgate.net. By analyzing the isotopic composition of ethane molecules, researchers can differentiate between various sources, such as thermogenic versus biogenic origins, and track its transformation in environmental processes researchgate.netresearchgate.net. The availability of labeled compounds like this compound is fundamental for calibrating these analytical methods and for conducting tracer studies chemicalbook.comnih.gov.

Position-Specific Isotope Analysis (PSIA) Methodologies for this compound

Position-Specific Isotope Analysis (PSIA) extends CSIA by determining the isotopic composition at specific atomic positions within a molecule. While direct PSIA methods for ethane are not as extensively detailed in the provided snippets as other techniques, the principles are applied through the use of isotopically labeled ethanes. For instance, studies on deuterium (B1214612) isotope effects in ethane have examined how isotopic substitution at specific positions affects bond lengths aip.org. The availability of compounds like this compound allows for the precise investigation of how isotopic labeling at a particular carbon atom influences molecular properties and spectral signals, which is foundational for developing PSIA methodologies. Techniques like Site-specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR™) also exemplify the importance of position-specific isotopic information researchgate.net.

Compound Names Mentioned

Ethane: The simplest alkane, with the chemical formula C2H6.

This compound (or [1-13C]Ethane): Ethane where one of the carbon atoms is the isotope 13C, and the other is typically 12C.

Ethane isotopomers: Molecules of ethane that differ in isotopic composition, such as 13C2H6 or deuterated forms.

Deuteroethane (Ethane-d1): Ethane where one or more hydrogen atoms are replaced by deuterium (D).

Ethane-1,1,2,2-d4: Ethane where all four hydrogen atoms on the two carbon atoms are replaced by deuterium.

13C-enriched Ethane: Ethane samples with a higher proportion of 13C atoms than found in natural abundance.

13C-13C isotopologue: An ethane molecule containing two 13C atoms (13C2H6).

Coupled Techniques (e.g., GC-MS, LC-MS, EC-MS) for this compound Analysis

The analysis of this compound, an isotopically labeled variant of ethane, often requires sensitive and selective techniques that can differentiate it from its naturally abundant counterpart (Ethane-12C1) and other compounds in a complex matrix. Coupled analytical techniques, particularly those involving mass spectrometry (MS), are indispensable for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Electron Capture Mass Spectrometry (EC-MS) are prominent among these, each offering distinct advantages for the detection and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for analyzing volatile and semi-volatile organic compounds, including ethane. Its application to this compound leverages the separation power of gas chromatography (GC) to isolate the compound before its detection and identification by mass spectrometry (MS).

Methodology and Applications: GC-MS is particularly effective for this compound analysis when it is used as an internal standard or tracer. In quantitative analyses, stable isotopically labeled compounds like this compound are added to samples to correct for variations in sample preparation, injection, and instrument response epa.govscioninstruments.comepa.gov. The mass spectrometer detects both the unlabeled analyte and the labeled internal standard based on their distinct mass-to-charge (m/z) ratios, which differ due to the presence of the Carbon-13 isotope savemyexams.comdocbrown.info. This isotope dilution method allows for highly accurate quantification epa.govepa.gov.

Research has explored the use of GC-MS for analyzing labeled hydrocarbons, including ethane, in various contexts. For instance, studies on the generation of hydrocarbons from oil secondary cracking have employed 13C-labeled compounds for isotopic modeling researchgate.net. In environmental monitoring, GC-MS is a standard technique for volatile organic compounds (VOCs), where isotope dilution methods are crucial for accurate measurements epa.govgetenviropass.com. The fragmentation patterns of this compound in GC-MS can provide characteristic spectral fingerprints for identification savemyexams.comdocbrown.inforesearchgate.net.

Data Table Example: GC-MS Quantification of this compound as an Internal Standard

While specific data tables for this compound are often embedded within broader studies, a typical experimental setup for its use as an internal standard in GC-MS might yield results like those illustrated below. This table represents hypothetical data demonstrating the principle of using this compound for quantifying an unlabeled analyte.

Sample IDAnalyte (Ethane-12C1) Peak AreaInternal Standard (this compound) Peak AreaPeak Area Ratio (Analyte/IS)Calculated Analyte Concentration (µg/mL)
Sample A1,500,0001,000,0001.500.50
Sample B2,800,0001,900,0001.470.97
Sample C4,200,0002,900,0001.451.45

Note: The Peak Area Ratio is used to adjust for variations in sample preparation and instrument response, enabling accurate quantification of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique, particularly useful for compounds that are less volatile or require separation in a liquid phase. While ethane's volatility makes direct LC-MS analysis challenging without specific derivatization or interfaces, LC-MS/MS has found broad applications in analyzing a vast array of compounds, including those where stable isotopes are employed.

Methodology and Applications: LC-MS/MS is highly sensitive and selective, making it suitable for complex matrices and trace-level analysis bu.eduperkinelmer.comresearchgate.net. When analyzing this compound, LC-MS/MS would typically involve separating the compound or its derivatives using liquid chromatography, followed by ionization and mass analysis. Stable isotope-labeled compounds are frequently used as internal standards in LC-MS/MS to improve accuracy and precision by compensating for matrix effects and variations in ionization efficiency uniovi.esacs.org.

For example, in pharmaceutical and biochemical research, LC-MS/MS is used to quantify metabolites and drugs, often employing 13C-labeled analogs for isotope dilution mass spectrometry (IDMS) uniovi.esacs.org. While direct applications of LC-MS for this compound are less common due to its gaseous nature, any research involving this compound in liquid matrices or after derivatization would benefit from LC-MS/MS's capabilities. The technique's ability to perform multiple stages of mass spectrometry (MS/MS) allows for enhanced structural elucidation and identification of specific fragments, crucial for distinguishing isotopically labeled compounds bu.edu.

Electron Capture Mass Spectrometry (EC-MS)

Electron Capture Mass Spectrometry (EC-MS) is a highly sensitive detection method for compounds that readily capture electrons, typically halogenated or electronegative molecules. While ethane itself is not a strong electron capturer, EC-MS can be relevant if this compound is derivatized into a form that exhibits electron-capturing properties.

Methodology and Applications: The direct application of EC-MS for this compound is limited due to ethane's low electron affinity. However, if this compound were to be chemically modified or derivatized to incorporate electronegative functional groups, EC-MS could potentially be employed for its detection. This would allow for very high sensitivity, often surpassing that of conventional MS detectors for specific classes of compounds.

In broader analytical contexts, EC detectors (often coupled with GC) are known for their extreme sensitivity to halogenated compounds hpst.cz. While not a direct MS technique, the principle of electron capture is fundamental to understanding detector sensitivities. For this compound, GC-MS or GC-MS/MS remain the primary mass spectrometry-based approaches for its analysis, leveraging the inherent mass difference for identification and quantification.

Coupled Techniques for Isotopic Analysis

The analysis of stable isotopes, such as Carbon-13, often relies on specialized mass spectrometry techniques. Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-c-IRMS) and Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-p-IRMS) are advanced techniques used for Compound-Specific Isotope Analysis (CSIA) fmach.it. These methods combust or pyrolyze the separated compounds into gases (like CO2 for carbon isotopes) that are then analyzed by an Isotope Ratio Mass Spectrometer (IRMS) to determine the precise ratio of stable isotopes (e.g., 13C/12C) fmach.itoup.com. While these IRMS techniques provide highly accurate isotopic ratios, GC-MS remains the workhorse for routine quantification and identification, especially when using isotopically labeled compounds as internal standards.

Mechanistic Investigations and Reaction Kinetics Utilizing Ethane 13c1

Isotopic Tracer Studies in Catalytic Reaction Pathways

Isotopic tracers are fundamental for dissecting complex catalytic cycles. By incorporating a ¹³C label into ethane (B1197151), researchers can monitor its behavior and transformation in reactions where ethane is a reactant, intermediate, or product.

CO Hydrogenation Mechanisms with ¹³C Incorporation

In the catalytic hydrogenation of carbon monoxide (CO), the formation of hydrocarbons is a complex process involving multiple surface intermediates and reaction steps. The use of ¹³C-labeled CO or ¹³C-labeled hydrocarbons, such as Ethane-13C1, allows for the tracing of carbon atoms through the reaction network. Studies involving ¹³C₂H₄ probes in CO hydrogenation over various metal catalysts (Ru, Co, Fe, Rh) have revealed that at higher reaction temperatures, ¹³C₁ incorporation occurs in the hydrocarbon products. This indicates that at elevated temperatures, both ¹³C₂ and ¹³C₁ species, originating from the labeled ethene or cleaved CO, participate in chain growth and initiation processes acs.org. While this compound itself might not always be the direct probe, its formation and subsequent reactions, if labeled, can provide critical insights into the carbon flow within these complex catalytic systems.

Methanol-to-Hydrocarbons (MTH) and Methanol-to-Olefins (MTO) Processes

The Methanol-to-Hydrocarbons (MTH) and Methanol-to-Olefins (MTO) processes, catalyzed by zeolites, are vital for converting non-petroleum feedstocks into valuable chemicals and fuels oaepublish.com. Mechanistic studies of these processes often employ isotopic labeling, typically with ¹³C-methanol or ¹³C-labeled intermediates. While direct use of this compound as a tracer in MTH/MTO is less commonly reported compared to labeled methanol (B129727) or formaldehyde (B43269) d-nb.info, ethane is a common product or intermediate in these reactions. Therefore, if this compound were formed, its isotopic distribution could reveal details about the hydrocarbon pool mechanism, including the dual-cycle concept involving olefinic and aromatic intermediates oaepublish.comresearchgate.netnih.gov. Isotopic switching experiments with ¹³C-methanol have demonstrated that the distribution of ¹³C in products like ethene and methylbenzenes provides evidence for distinct active intermediates in the MTH reaction oaepublish.com.

Hydrogenation and Dehydrogenation Kinetics

Understanding the kinetics of ethane transformations, such as dehydrogenation and hydrogenation, is crucial for optimizing industrial processes. Ethane dehydrogenation (EDH) is a key reaction for producing ethylene (B1197577). Studies have investigated the kinetics of EDH on various catalytic systems, including Ga-modified γ-Al₂O₃ and Pt-based catalysts osti.govudel.eduosti.gov. Using isotopically labeled ethane, such as this compound, can help confirm proposed elementary steps and validate kinetic models by tracking the specific labeled species.

For instance, kinetic studies on Ga-modified γ-Al₂O₃ have determined apparent activation energies and reaction orders for ethane dehydrogenation. The reaction order with respect to ethane on γ-Al₂O₃ and low Ga-loading catalysts was found to be close to 1, while it decreased to approximately 0.7 for higher Ga-loading or Ga₂O₃ catalysts osti.gov. Apparent activation energies for ethane dehydrogenation were measured in the temperature range of 550–625 °C osti.govudel.edu.

Table 1: Kinetic Parameters for Ethane Dehydrogenation

Catalyst System Reaction Parameter Value (approx.) Conditions Source
γ-Al₂O₃ / Low Ga-loading Dehydrogenation Reaction Order (Ethane) ~1.0 550-625 °C osti.gov
Ga₂O₃ / High Ga-loading Dehydrogenation Reaction Order (Ethane) ~0.7 550-625 °C osti.gov
Ga-modified γ-Al₂O₃ Dehydrogenation Apparent Activation Energy (Ea) Varies 550-625 °C osti.govudel.edu
Pt-based catalysts (DFT) Dehydrogenation Activation Barriers (various steps) Varies Calculated osti.gov

Note: Specific numerical values for activation energies from these sources were not precisely detailed in the provided snippets, but the parameters were determined within the specified temperature ranges.

Role of Zeolites in Hydrocarbon Conversion

Zeolites are widely used as catalysts in hydrocarbon conversion processes due to their unique pore structures and acidic properties, which confer shape selectivity stfc.ac.uk. In MTH/MTO reactions, zeolites like ZSM-5 and SAPO-34 play a critical role in directing the reaction pathways towards specific olefins and aromatics oaepublish.comnih.gov. Isotopic tracers, including ¹³C-labeled molecules, are instrumental in understanding how these zeolites influence the formation and interconversion of hydrocarbon pool species, thereby controlling product distribution and catalyst deactivation ethz.chresearchgate.net.

Probing Organic Rearrangement Mechanisms with ¹³C-Labeling

Organic rearrangements involve the migration of atoms or groups within a molecule, often leading to structural isomers. ¹³C labeling is a powerful technique for elucidating the mechanisms of these rearrangements by tracking the movement of specific carbon atoms.

Intra- and Intermolecular Distribution Analysis

The distribution of ¹³C isotopes within a molecule after a rearrangement reaction can provide definitive evidence for the proposed mechanism. For example, studies on the thermal generation and decomposition of ethane and propane (B168953) have investigated compound-specific and intramolecular ¹³C fractionations using Density Functional Theory (DFT) and kinetic modeling researchgate.net. These analyses reveal how ¹³C isotopes distribute among different carbon positions within the ethane molecule during thermal processes, offering insights into bond-breaking and bond-forming events. By analyzing the ¹³C distribution, researchers can differentiate between various proposed pathways, such as hydride shifts or alkyl shifts in carbocation rearrangements organic-chemistry.orglibretexts.orglibretexts.org, or trace the movement of carbon atoms in more complex skeletal rearrangements cambridgescholars.com. The analysis of ¹³C–¹³C clumping in ethane, for instance, can indicate whether the process is stochastically governed or influenced by specific kinetic factors researchgate.net.

Compound List

  • This compound (CH₃-¹³CH₃)
  • Ethane (C₂H₆)
  • Ethylene (C₂H₄)
  • Methanol (CH₃OH)
  • Carbon Monoxide (CO)
  • Hydrogen (H₂)
  • Propylene (C₃H₆)
  • Formaldehyde (HCHO)
  • Methyl acetate (B1210297)
  • Acetic acid
  • Alkenes
  • Olefins
  • Aromatics
  • Paraffins
  • Alkanes
  • Hydrocarbons
  • Dienes
  • Carbocations
  • Ketene
  • Carboxylic acid derivatives
  • Geochemical and Environmental Tracing Applications of Ethane 13c1

    Distinguishing Abiotic, Biotic, and Thermogenic Hydrocarbon Sources

    The origin of hydrocarbons can be broadly categorized into abiotic, biotic, and thermogenic processes, each leaving a distinct isotopic fingerprint on molecules like ethane (B1197151). Analyzing the carbon isotopic composition (δ¹³C) of ethane allows scientists to differentiate these sources. Thermogenic ethane, generated from the thermal maturation of organic matter in sedimentary basins, typically exhibits δ¹³C values ranging from -35‰ to -25‰. In contrast, biogenic ethane, produced by microbial metabolism, is generally isotopically lighter, with δ¹³C values often below -40‰, sometimes reaching -60‰. Abiotic formation pathways, such as Fischer-Tropsch type synthesis, can produce ethane with δ¹³C values that may overlap with thermogenic sources but can often be distinguished by specific kinetic isotope effects (KIEs) during their formation. The use of ¹³C-labeled ethane in controlled experiments allows for the direct simulation of these formation pathways, providing precise measurements of the isotopic fractionations involved and refining the ability to distinguish source types.

    Table 5.1: Ethane Isotopic Signatures for Differentiating Hydrocarbon Sources

    Hydrocarbon Source TypeTypical δ¹³C (‰ VPDB) Range for EthaneNotes on Isotopic Signature / Tracing Application
    Thermogenic-35 to -25Reflects source rock maturity; ¹³C-labeled ethane can simulate cracking pathways to understand fractionation.
    Biotic (Microbial)< -40 (often -60 to -45)Produced by methanogens/acetogens; ¹³C-labeled ethane traces specific microbial metabolic pathways.
    Abiotic (e.g., Fischer-Tropsch)Varies, can overlap with thermogenicDistinct KIEs; ¹³C-labeled ethane helps elucidate formation mechanisms and position-specific fractionations.

    Carbon Isotopic Signatures in Natural Gas Systems

    In natural gas exploration and characterization, the carbon isotopic composition of ethane is a vital parameter for assessing the origin and thermal maturity of hydrocarbon reservoirs. As organic matter undergoes thermal maturation, thermogenic hydrocarbons are generated, and their isotopic signatures evolve. The δ¹³C of ethane generally becomes isotopically lighter (more negative) with increasing thermal maturity, though this trend can reverse at very high maturities. For instance, ethane from moderately mature gas fields might show δ¹³C values around -30‰ to -25‰, indicative of thermal cracking. Conversely, the presence of significantly lighter ethane (< -40‰) could suggest a biogenic contribution, though ethane is typically a minor component in purely biogenic gas. Ethane-13C1 can be employed in laboratory simulations of these maturation processes to precisely track carbon flow and isotopic partitioning under controlled thermal conditions, thereby validating and refining the interpretation of natural gas isotopic data.

    Table 5.2: Ethane Isotopic Signatures and Maturity in Natural Gas Systems

    Gas Type / MaturityTypical δ¹³C (‰ VPDB) Range for EthaneSignificance in Natural Gas SystemsRole of this compound in Research
    Thermogenic (Low Maturity)-30 to -25Indicates early thermal cracking of organic matter.Simulating early cracking to study isotopic partitioning and kinetic effects.
    Thermogenic (High Maturity)-35 to -28Reflects advanced thermal maturation and potential shifts in isotopic composition.Investigating isotopic shifts during prolonged heating and understanding bond cleavage mechanisms.
    Biogenic< -40 (rarely significant amounts)Indicates microbial gas production, often associated with lighter methane (B114726).Tracing microbial ethane production pathways by labeling precursors or ethane itself.

    Analysis of Intra-molecular Isotopic Distributions in Geochemical Processes

    Beyond bulk isotopic composition, the distribution of isotopes within a molecule, known as intramolecular isotopic distribution, offers a more detailed perspective on formation mechanisms. For ethane, analyzing the ¹³C/¹²C ratio between its two carbon atoms (C1 vs. C2) can reveal position-specific kinetic isotope effects (KIEs) that are sensitive to the specific chemical reactions involved in its formation. Different thermal cracking or catalytic processes can lead to preferential incorporation of ¹³C into one carbon position over the other, creating distinct intramolecular fractionation patterns that act as unique fingerprints for specific geological or industrial processes. By using specifically labeled ethanes, such as ¹³CH₃-¹²CH₃ or ¹²CH₃-¹³CH₃, researchers can precisely measure these position-specific KIEs during laboratory simulations of geochemical processes, thereby elucidating the detailed steps of hydrocarbon generation and transformation.

    Table 5.3: Intra-molecular Isotopic Analysis in Ethane Formation

    Process / Study TypeIsotopic Analysis FocusTypical Intra-molecular ¹³C Distribution Findings (Example)Role of this compound in Research
    Thermal CrackingC1 vs. C2 ¹³C enrichmentPosition-specific KIEs may lead to slight ¹³C enrichment in C1 over C2, or vice versa, depending on bond cleavage.To precisely measure position-specific KIEs during simulated cracking and identify pathways.
    Fischer-Tropsch SynthesisPosition-specific KIEsVariable intramolecular ¹³C distribution observed, dependent on catalyst and reaction conditions.To elucidate chain growth, termination mechanisms, and reaction intermediates.
    Microbial Metabolism¹³C incorporation patterns¹³C may preferentially label one carbon position based on the isotopic composition of metabolic intermediates.To track carbon flow through specific metabolic intermediates leading to ethane formation.

    Application in Deep Microbial Community Studies and Carbon Cycling

    The deep subsurface biosphere harbors vast microbial ecosystems that actively participate in carbon cycling, often utilizing hydrocarbons as energy sources. ¹³C-labeled ethane is an invaluable tool for investigating these microbial communities and their metabolic activities. By introducing ¹³C-labeled ethane into deep subsurface samples or enrichment cultures, researchers can identify microorganisms capable of ethane consumption and elucidate the metabolic pathways involved. Detection of ¹³C enrichment in microbial biomass, intermediate metabolites (e.g., acetate (B1210297) or CO₂), or end products confirms ethane utilization and quantifies carbon flow. These studies are critical for understanding the role of hydrocarbon degraders in deep ecosystems, assessing hydrocarbon turnover rates, and mapping carbon cycling in environments ranging from oil reservoirs to coal seams. For instance, studies have demonstrated ethane's conversion to methane or acetate by specific microbial groups, with ¹³C tracing this metabolic activity.

    Table 5.4: this compound in Deep Microbial Community Studies

    Environment / Study FocusTracer UsedKey Findings on Microbial Activity / Carbon CyclingMethod of Detection
    Deep Oil Reservoir¹³C₂H₆ (labeled)Identified microbial consortia capable of anaerobic ethane oxidation; quantified degradation rates and metabolic pathways.¹³C incorporation into biomass, ¹³CO₂ production, ¹³C in intermediate metabolites.
    Coal Seam Microbes¹³C₂H₆ (labeled)Demonstrated ethane utilization for methanogenesis and acetogenesis; mapped carbon flow pathways within microbial communities.¹³C in methane/acetate, ¹³CO₂ evolution, ¹³C in microbial lipids.
    Subsurface Groundwater Systems¹³C₂H₆ (labeled)Revealed ethane as a carbon source for specific microbial groups; assessed ethane turnover times and contributions to overall carbon cycling.¹³C in microbial DNA/lipids, substrate depletion analysis, ¹³CO₂ production.

    Extraterrestrial Hydrocarbon Origin Discrimination

    The isotopic composition of hydrocarbons found in extraterrestrial materials, such as meteorites and planetary atmospheres, provides critical clues for distinguishing their origins from terrestrial hydrocarbons. Hydrocarbons on other celestial bodies can form through distinct abiotic synthesis pathways, such as those occurring in interstellar clouds or protoplanetary disks, or potentially through biological processes on other planets. The carbon isotopic signature of extraterrestrial ethane can differ significantly from terrestrial ethane, often reflecting the unique conditions of its formation. For example, ethane in Titan's atmosphere has a δ¹³C value of approximately -33‰, consistent with abiotic photochemical processes. Hydrocarbons in meteorites exhibit a wide range of δ¹³C values, some being very light, others reflecting processes similar to terrestrial thermogenic hydrocarbons. While ¹³C-labeled ethane is a synthetic tracer for Earth-based studies, understanding the isotopic signatures of naturally occurring ethane, both terrestrial and extraterrestrial, is crucial for comparative analysis. Laboratory simulations using labeled compounds can help replicate and understand potential extraterrestrial formation pathways, aiding in the discrimination of hydrocarbon origins.

    Computational and Theoretical Chemistry Approaches for Ethane 13c1

    Quantum Chemical Calculations (e.g., DFT, Ab Initio)

    Quantum chemical methods, including Density Functional Theory (DFT) and ab initio calculations, form the bedrock of modern theoretical chemistry. They are instrumental in predicting molecular properties from first principles, relying on fundamental physical constants and the quantum mechanical description of electrons and nuclei. These methods are widely used to model the behavior of Ethane-13C1.

    The precise prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants, is a key application of quantum chemistry. For isotopically labeled compounds like this compound, these calculations help in assigning spectral signals and understanding the subtle effects of isotopic substitution.

    Studies have employed DFT methods, often in conjunction with various functionals (e.g., B3LYP, PW86) and basis sets (e.g., cc-pVTZ, IGLO-III), to calculate NMR shielding constants and spin-spin coupling constants for molecules like ethane (B1197151) and ethylene (B1197577) mdpi.comdntb.gov.uaacs.orgacs.org. These calculations typically involve determining the electronic structure and then computing the magnetic shielding tensors. The chemical shift (δ) is generally calculated relative to a reference compound, such as tetramethylsilane (B1202638) (TMS), using the formula δ = σref - σ, where σref is the shielding constant of the reference and σ is the shielding constant of the molecule of interest acs.org.

    The presence of the heavier Carbon-13 isotope in this compound can lead to secondary isotope effects on NMR parameters. Research indicates that 13C shielding values in isotopically enriched ethane molecules show visible secondary isotope effects due to the additional 13C atom mdpi.comdntb.gov.ua. While indirect spin-spin couplings (nJ) in these molecules are generally found to be almost independent of solvent molecules, their precise values can be calculated using ab initio methods mdpi.com. Computational studies also aim to understand the contributions of different terms (Fermi Contact, Diamagnetic Spin-Orbit, Paramagnetic Spin-Orbit) to the total spin-spin coupling constants acs.org. The accuracy of these predictions is often validated by comparing calculated values with experimental data, with typical errors for chemical shifts ranging from 2 to 5 ppm acs.org.

    Table 1: Computational Methods for Spectroscopic Parameter Prediction

    Method/Functional Basis Set Application Area Typical Agreement/Error References
    DFT (B3LYP) cc-pVTZ NMR Shielding/Coupling Errors ~2-5 ppm for shifts acs.org, acs.org
    DFT (PW86) IGLO-III NMR Shielding/Coupling Good agreement acs.org
    Ab Initio (MP2) cc-pVTZ NMR Shielding/Coupling Used for benchmarking researchgate.net
    DFT (HSE06/D3) Various Reaction pathways, Transition States High accuracy for energy barriers rsc.org

    Quantum chemical calculations are indispensable for elucidating reaction mechanisms and characterizing transition states, particularly when studying kinetic isotope effects (KIEs). For this compound, these methods help predict how isotopic substitution influences reaction rates and pathways.

    DFT and ab initio methods, such as coupled cluster (CCSD(T)) and Møller-Plesset perturbation theory (MP2), are employed to calculate activation energies, transition state geometries, and reaction barriers acs.orgresearchgate.netrsc.orgusgs.govpublish.csiro.auresearchgate.nethu-berlin.deaps.org. For instance, DFT calculations have been used to determine transition states for ethane bond rupture, enabling the calculation of kinetic isotope effects usgs.govpublish.csiro.au. Studies on the reaction of ethane with hydroxyl radicals (OH) have utilized high-level quantum chemical calculations (e.g., CCSD(T)/cc-pV(T,Q)Z//MP2/cc-pVTZ) to accurately predict deuterated kinetic isotope effects (DKIEs) researchgate.net. These calculations provide fundamental data for kinetic modeling of atmospheric chemistry and other processes involving ethane researchgate.net.

    The modeling of reaction pathways often involves ab initio molecular dynamics or methods like the climbing image nudged elastic band (CI-NEB) to map out minimum energy pathways and identify transition states rsc.org. Such computational approaches are crucial for understanding complex processes like hydrocarbon generation and decomposition, where isotopic fractionation occurs researchgate.netmdpi.com.

    Intermolecular interactions significantly influence the physical and chemical properties of molecules, including their spectroscopic parameters and reactivity. Quantum chemistry methods are used to model these interactions for this compound and its environment.

    Studies have shown that intermolecular interactions, such as those with solvent molecules (e.g., CO2, Xe), can affect the NMR shielding of ethane, with 13C shielding being more sensitive than 1H shielding mdpi.comdntb.gov.ua. DFT calculations can quantify these effects by calculating interaction energies between molecules or between a molecule and its surrounding environment acs.orgresearchgate.net. For example, the calculation of electrostatic, polarization, dispersion, and exchange-repulsion energies provides a detailed understanding of binding affinities in molecular crystals or confined systems researchgate.net. In the context of spectroscopy, understanding these interactions is vital for interpreting experimental NMR data, as they can cause shifts in chemical signals core.ac.uknih.gov.

    Molecular Dynamics Simulations for Isotopic Systems

    Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecules, including their diffusion, conformational changes, and interactions within complex environments. When applied to isotopic systems, MD can reveal how mass differences affect molecular dynamics.

    While direct MD simulations of this compound are not extensively detailed in the provided snippets, related studies demonstrate the utility of MD for isotopic systems. For instance, MD simulations have been used to study the desolvation rates of ions and their mass dependence, which is relevant for understanding kinetic isotope effects in aqueous systems nih.gov. Studies on polymers confined within nanostructures have utilized MD simulations to investigate molecular dynamics, employing isotopic enrichment (e.g., 2H for 1H) to facilitate NMR studies mdpi.com. MD simulations have also been used to model the diffusion of ethane within zeolites, considering interactions with other molecules like CO2 and water, highlighting the role of confinement and intermolecular forces arxiv.org. These simulations, often coupled with quantum chemical calculations for force field development, provide insights into the dynamic behavior of molecules at the atomic level.

    Thermodynamic and Kinetic Modeling of Isotopic Fractionation

    Isotopic fractionation refers to the process by which the relative abundance of isotopes changes due to differences in their mass, affecting thermodynamic equilibrium and reaction kinetics. Computational modeling is crucial for quantifying these effects in systems involving this compound.

    Kinetic isotope effects (KIEs) are central to modeling isotopic fractionation during chemical reactions. DFT calculations provide the necessary activation energy differences and transition state properties to compute KIEs, which can then be used in kinetic models researchgate.netusgs.govpublish.csiro.auresearchgate.net. For example, studies have calculated KIEs for ethane bond rupture and for the reaction of ethane with OH radicals, with values indicating the extent of fractionation researchgate.netusgs.govresearchgate.net. These KIEs are essential inputs for larger-scale models that simulate the evolution of isotopic compositions in natural gas generation or atmospheric processes researchgate.netmdpi.comresearchgate.net.

    Thermodynamic modeling, often based on calculating partition functions, can predict equilibrium isotopic fractionation factors. While some models focus on equilibrium conditions, others incorporate kinetic factors to describe real-world processes where reactions are not at equilibrium searchanddiscovery.comajsonline.orguoregon.edu. For instance, kinetic models are used to quantify the evolution of carbon isotope ratios (δ13C) in methane (B114726), ethane, and propane (B168953) during hydrocarbon generation, linking isotopic composition to thermal maturity mdpi.comresearchgate.netresearchgate.net. These models often rely on parameters derived from quantum chemical calculations or empirical data fitted to kinetic models researchgate.netresearchgate.net.

    Table 2: Kinetic Isotope Effects (KIEs) and Related Parameters for Ethane

    Reaction/Process Parameter Value Notes References
    Ethane bond rupture Frequency Factor Ratio (KIE) 1.07 For D/H substitution usgs.gov
    Ethane bond rupture Activation Energy Difference (D vs H) 281.7 cal/mol For C-H bond cleavage usgs.gov
    Ethane + OH Radical Carbon KIE (ε) 7.16 ± 0.54‰ (303 K) 7.45 ± 0.48‰ (288 K) Experimentally derived researchgate.net
    Ethane + OH Radical Deuterated KIE (DKIE) ~1.4 (high temp asymptote) Experimental evidence researchgate.net

    Development of Computational Frameworks for Complex Systems

    The study of this compound within complex systems, such as geochemical reservoirs or catalytic environments, necessitates the development and application of sophisticated computational frameworks. These frameworks integrate various theoretical methods to handle the scale and complexity of these systems.

    Quantum chemistry methods, particularly DFT, serve as foundational components within these frameworks, providing accurate electronic structure information and energy calculations aps.orgj-octa.com. Specialized software packages like Gaussian, QChem, Orca, and NWChem are widely used for these quantum chemical computations, enabling predictions of spectroscopic properties and reaction energetics acs.org. For simulating larger, more complex systems, multi-scale simulation approaches are employed, which can combine quantum mechanics/molecular mechanics (QM/MM) with molecular dynamics j-octa.com.

    In the context of isotopic studies, computational frameworks are developed to model the dynamic evolution of isotopic compositions during complex processes like hydrocarbon generation mdpi.com. These frameworks often integrate kinetic models with quantum chemical data to simulate the changes in isotopic ratios (e.g., δ13C) over time and varying conditions mdpi.comresearchgate.net. Furthermore, the development of efficient computational methods, such as lattice density-functional theory, aims to approximate highly accurate quantum chemistry calculations for challenging systems aps.org. The broader field of complex systems research also explores frameworks like Reservoir Computing and information dynamics for computation within physical systems, which may inspire new approaches for analyzing complex chemical phenomena arxiv.orglizier.memdpi.com.

    Table 3: Computational Frameworks and Tools in Isotopic Studies

    Framework/Tool Category Specific Examples Application in Ethane/Isotope Studies References
    Quantum Chemistry Software Gaussian, QChem, Orca, NWChem NMR prediction, reaction pathway analysis, KIE calculations acs.org, j-octa.com
    Quantum Chemistry Methods DFT (B3LYP, PW86, HSE06), Ab Initio (MP2, CCSD(T)) Spectroscopic parameters, reaction barriers, isotopic fractionation acs.orgresearchgate.netrsc.orgusgs.govpublish.csiro.auresearchgate.nethu-berlin.deaps.orgj-octa.comwikipedia.org
    Molecular Dynamics (MD) LAMMPS, GROMACS, HOOMD-blue Simulating dynamics of isotopic systems, confinement effects mdpi.comarxiv.orgj-octa.com
    Kinetic Modeling Software Implied in various studies Modeling isotopic evolution, natural gas generation mdpi.comresearchgate.net

    Compound List

    this compound

    Ethane (general)

    1,2-13C-enriched ethane / 13C2H6

    D-substituted ethane

    Future Perspectives and Emerging Research Directions for Ethane 13c1

    Innovations in High-Purity and Site-Specific Ethane-13C1 Synthesis

    The utility of this compound is fundamentally dependent on the ability to produce it in high purity and with the isotopic label at a specific position. Future research is geared towards developing more efficient, selective, and cost-effective synthesis routes.

    A promising area of innovation lies in photocatalysis. Recent studies have demonstrated the selective synthesis of ethane (B1197151) from methane (B114726) using a photocatalytic chemical cycle process. In these experiments, ¹³C-labeled methane (¹³CH₄) was used as the carbon source, successfully yielding doubly labeled ethane (¹³C₂H₆) and its fragments, as confirmed by mass spectrometry. doi.org This approach, which can be adapted for this compound, offers a pathway for converting abundant methane into a valuable isotopically labeled product under mild conditions, potentially lowering the energy costs associated with traditional synthesis methods.

    Future developments will likely focus on:

    Catalyst Design: Engineering novel catalysts, such as bimetallic systems on semiconductor supports (e.g., Pd-Co on TiO₂), to improve reaction yields and selectivity for singly-labeled this compound over other products. doi.org

    Precursor Optimization: Exploring alternative and more economical ¹³C sources beyond labeled methane. The principles used in synthesizing other ¹³C-labeled compounds, such as the use of ¹³C-potassium cyanide, could be adapted for ethane precursors.

    Purification Techniques: Advancing purification methods to achieve the ultra-high purity required for sensitive analytical applications. This includes exploring selective adsorption technologies that can efficiently separate this compound from unlabeled ethane and other reaction byproducts.

    Integration of Multi-Modal Analytical Techniques for Comprehensive Characterization

    A complete understanding of a system traced with this compound requires more than just detecting its presence. It necessitates a comprehensive characterization of its molecular environment, structure, and concentration. The future of this compound analysis lies in the integration of multiple, complementary analytical techniques.

    Mass Spectrometry (MS): High-resolution mass spectrometry remains a cornerstone for detecting and quantifying isotopologues. It precisely measures the mass-to-charge ratio, allowing for the clear differentiation of this compound from the more abundant ¹²C-ethane. libretexts.org Techniques like Isotopic Ratio Outlier Analysis (IROA) use specific isotopic labeling patterns to distinguish biological signals from artifacts and determine carbon numbers in metabolomics, a principle applicable to ethane-derived products. nih.gov

    Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled detail about the chemical environment of the ¹³C nucleus. It confirms the exact position of the isotopic label within the molecule and can be used to elucidate the structure of larger molecules formed from the this compound tracer.

    Ion Mobility Spectrometry (IMS): A rapidly emerging technique, IMS separates ions in the gas phase based on their size, shape, and charge, rather than just their mass-to-charge ratio. mdpi.com High-resolution IMS has demonstrated the remarkable ability to separate isotopologues, even those with the same mass (isotopomers). nih.govacs.org This provides an orthogonal dimension of separation, enabling the resolution of complex mixtures and adding a higher level of confidence to compound identification. For example, Field Asymmetric Waveform IMS (FAIMS) can distinguish isotopic variants based on subtle differences in their mobility in strong electric fields. nih.govacs.org

    The integration of these methods into hyphenated systems like Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS) offers a powerful, multi-dimensional analytical platform. mdpi.com This multi-modal approach ensures higher confidence in metabolite identification, reduces chemical noise, and provides both quantitative and structural information, painting a complete picture of the fate of this compound in a given system.

    Expansion of Isotopic Tracing to Novel Reaction Systems and Biochemical Pathways

    Isotopic tracing with ¹³C-labeled substrates is a well-established method for elucidating metabolic pathways. nih.gov By feeding cells a labeled nutrient and analyzing the distribution of the ¹³C isotope in downstream metabolites, researchers can map active biochemical routes and quantify metabolic fluxes. nih.govresearchgate.net While glucose and glutamine are common tracers in cancer metabolism research, the principles are broadly applicable. nih.govresearchgate.net

    The future will see the expansion of these techniques, using simpler and more targeted tracers like this compound, into novel areas:

    Industrial Catalysis: In processes like steam reforming, where ethane is a component of natural gas feeds, this compound can be used to probe reaction mechanisms, catalyst deactivation, and product distribution with high precision. mdpi.com It can help distinguish between different carbon pathways and optimize conditions for desired products.

    Environmental Microbiology: Many microbial communities in environments like deep-sea vents or oil reservoirs metabolize short-chain alkanes. Introducing this compound as a tracer can help identify the specific organisms responsible for ethane consumption, map the unique biochemical pathways they employ, and quantify their metabolic rates in situ.

    Non-Model Organisms: While much metabolic research focuses on established model organisms, ¹³C-assisted metabolism analysis is crucial for discovering novel enzymes and pathways in less-studied microbes. nih.gov Singly labeled substrates like this compound are particularly informative for this purpose, as they simplify the tracking of carbon atom transitions. nih.gov

    CO₂ Recycling: Studies have shown that ¹³CO₂ produced from the metabolism of ¹³C tracers can be re-fixed by cells, particularly in vivo, leading to M+1 isotopologues in various pathways. biorxiv.org Using this compound can help quantify the extent of this endogenous CO₂ recycling in specific tissues or microbial systems.

    Advanced Computational Predictions and Machine Learning in Isotope Chemistry

    The vast amounts of data generated by modern analytical instruments require sophisticated computational tools for interpretation and prediction. The synergy between experimental isotopic studies and advanced computation is a major emerging research direction.

    Predicting Spectroscopic Properties: Machine learning, particularly using graph neural networks and gradient boost regressors, is becoming increasingly accurate at predicting ¹³C NMR chemical shifts directly from a molecule's structure. ncssm.eduscholaris.camestrelab.com These tools can assist chemists in rapidly confirming the identity of products derived from this compound in complex reaction mixtures. caspre.cachemrxiv.org

    Model TypeValidation Set SizeMean Absolute Error (MAE)
    Random Forest Regressor (¹H)272 assignments0.11 ppm
    Gradient Boost Regressor (¹³C)1087 assignments2.94 ppm
    DFT+ML Model (¹³C)476 shifts2.10 ppm (RMSD)
    An interactive data table comparing the accuracy of different machine learning models for predicting NMR chemical shifts. Data sourced from multiple studies. scholaris.cachemrxiv.org

    Modeling Kinetic Isotope Effects (KIEs): The rate of a chemical reaction can change when an atom is replaced by its isotope. This kinetic isotope effect provides deep insight into reaction mechanisms. wikipedia.org Computational methods, such as Density Functional Theory (DFT), are now routinely used to calculate and interpret KIEs. comporgchem.comprinceton.edu Recent DFT studies on the thermal cracking of ethane on kerogen have confirmed an inverse kinetic isotope effect, where the ¹³C-containing molecule reacts faster, helping to explain perplexing isotopic signatures in natural gas reservoirs. researchgate.net

    Accelerating Complex Models: In fields like atmospheric chemistry, Chemistry Transport Models (CTMs) are computationally expensive. Machine learning approaches, such as regression forest models, are being developed to predict the results of the complex chemical integrations within these models. nasa.gov By training on data that includes ethane and its isotopologues, these machine learning surrogates can dramatically speed up simulations of atmospheric composition and climate.

    Exploration of this compound in Interdisciplinary Research Domains

    The unique properties of this compound make it an ideal tool for addressing fundamental questions in broad, interdisciplinary fields such as atmospheric chemistry and astrobiology.

    Astrobiology and Geochemistry: A central question in astrobiology is the distinction between life-generated (biotic) and non-life-generated (abiotic) organic molecules. The analysis of "clumped isotopes," where multiple heavy isotopes are present in the same molecule (e.g., ¹³C-¹³C), provides a powerful tool for this purpose. Research has shown that abiotically synthesized ethane exhibits a distinctively low abundance of ¹³C-¹³C clumping compared to ethane from the thermal breakdown of biological matter (thermogenic ethane). nih.gov This "anti-clumping" signature, which arises from the kinetic isotope effects during C-C bond formation from methyl radicals, can serve as a robust marker for abiotic origins. nih.gov This technique can be applied to investigate the origin of ethane in terrestrial environments like deep crustal fluids and in extraterrestrial settings, such as the atmosphere of Saturn's moon, Titan, where ethane is abundant. goldschmidt.inforesearchgate.netnasa.gov

    Ethane SourceΔ¹³C¹³CH₆ SignatureImplication
    Thermogenic (Biotic Origin)Near-stochastic or slightly enrichedFormed from breakdown of biological precursors. nih.gov
    Abiotic SynthesisDistinctively low ("anti-clumped")Formed from non-biological processes like methyl radical recombination. nih.gov
    Microbial OxidationExceptionally highRemaining ethane is highly enriched after microbial consumption. nih.gov
    An interactive data table summarizing the clumped isotope signatures of ethane from different sources.

    This clumped isotope fingerprint in ethane and other molecules containing C-C bonds represents a promising biomarker that could be used in the search for life beyond Earth. researchgate.net

    Q & A

    Q. What are the standard protocols for synthesizing Ethane-13C1, and how do isotopic purity considerations influence experimental design?

    this compound is typically synthesized via catalytic hydrogenation of acetylene-13C2 or methane-13C isotopic exchange reactions. Isotopic purity (>99% 13C) is critical to avoid signal interference in tracer studies. Experimental design must include purification steps (e.g., gas chromatography) and validation via mass spectrometry. Researchers should document synthesis conditions (temperature, pressure, catalysts) and compare yields to literature values . Safety protocols for handling pressurized ethane (e.g., <1 bar without PI approval) are essential to mitigate risks .

    Q. How can researchers validate the isotopic enrichment of this compound using spectroscopic techniques?

    Isotopic enrichment is validated using nuclear magnetic resonance (NMR) spectroscopy (13C chemical shift analysis) or isotope-ratio mass spectrometry (IRMS). NMR provides direct confirmation of 13C position, while IRMS quantifies isotopic abundance. Researchers should reference standardized spectral data from authoritative databases like NIST Chemistry WebBook and report uncertainties in measurements (e.g., ±0.1% for IRMS) . Raw spectral data should be archived in appendices, with processed results compared to established benchmarks .

    Q. What are the best practices for integrating this compound into gas-phase reaction studies while maintaining experimental reproducibility?

    Reproducibility requires strict control of variables such as gas flow rates, reactor temperature, and pressure. Calibrate instruments (e.g., mass flow controllers) before experiments and document deviations. Use inert materials (e.g., stainless steel) to minimize adsorption. Raw data (e.g., time-resolved concentration profiles) should be retained in appendices, while processed data (e.g., rate constants) must align with primary research goals . Replicate experiments under identical conditions to assess variability .

    Advanced Research Questions

    Q. How do kinetic isotope effects (KIEs) of 13C in this compound influence its reactivity in catalytic dehydrogenation compared to natural ethane?

    KIEs arise from differences in bond vibrational energies between 12C–H and 13C–H bonds, altering activation barriers. To quantify KIEs, conduct parallel experiments with natural ethane and this compound under identical catalytic conditions (e.g., Pt/SiO2, 500°C). Measure rate constants (k) using time-resolved mass spectrometry and calculate KIE = k_(12C)/k_(13C). Statistical analysis (e.g., Student’s t-test) should confirm significance (p < 0.05). Discrepancies from theoretical predictions may indicate mechanistic complexities (e.g., tunneling effects) .

    Q. What strategies resolve contradictions in isotopic tracer data when this compound is used in metabolic pathway analysis?

    Contradictions often stem from competing pathways (e.g., anaerobic vs. aerobic oxidation) or analytical limitations (e.g., low sensitivity in GC-MS). Address this by:

    • Cross-validating results with complementary techniques (e.g., 13C-labeled metabolite profiling via LC-MS).
    • Performing negative controls (e.g., unlabeled ethane) to identify background interference.
    • Applying multivariate statistical models (e.g., PCA) to isolate dominant pathways. Compare findings with prior studies, explicitly addressing deviations through error analysis (e.g., systematic vs. random errors) .

    Q. How can this compound be utilized to study atmospheric oxidation mechanisms, and what are the challenges in modeling its reaction pathways?

    this compound serves as a tracer to track hydroxyl radical (•OH) reaction pathways in smog chamber experiments. Challenges include:

    • Distinguishing primary oxidation products (e.g., 13CH3CHO) from secondary artifacts.
    • Incorporating isotopic effects into kinetic models (e.g., MCM v3.3.1). Researchers should validate models using experimental rate constants and sensitivity analysis. Discrepancies between modeled and observed product distributions may indicate unaccounted intermediates or branching ratios .

    Q. What methodologies optimize the use of this compound in solid-state NMR studies of metal-organic frameworks (MOFs)?

    Enhance signal-to-noise ratios by:

    • Using high-field NMR spectrometers (≥600 MHz) with cryoprobes.
    • Employing magic-angle spinning (MAS) to reduce line broadening.
    • Conducting 2D 13C-1H correlation experiments to resolve adsorption sites. Compare isotropic chemical shifts with computational simulations (e.g., DFT) to validate assignments. Document pulse sequences and relaxation delays to ensure reproducibility .

    Methodological Guidance

    • Data Presentation : Large datasets (e.g., isotopic time series) should be archived in supplementary materials, while critical results (e.g., rate constants) are presented in tables with error margins .
    • Contradiction Analysis : Use root-cause frameworks (e.g., Ishikawa diagrams) to trace data inconsistencies to source variables (e.g., impurities, instrument drift) .
    • Literature Integration : Prioritize peer-reviewed studies over preprints when resolving contradictions. Explicitly cite conflicting findings and propose hypotheses for reconciliation (e.g., differences in experimental conditions) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.